
PPACKII (trifluoroacetate salt)
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
PPACKII (Trifluoroacetate Salt), also known as PPACK II (diTFA), is a potent and specific irreversible inhibitor of plasma and glandular kallikreins . Kallikreins are a class of secreted serine proteases that play a crucial role in various physiological processes .
Mode of Action
PPACKII interacts with its targets, the plasma and glandular kallikreins, in an irreversible manner . It inhibits the enzymatic activity of these kallikreins, preventing them from catalyzing the release of vasodepressor peptides or kinins from a plasma substrate .
Biochemical Pathways
The inhibition of kallikreins by PPACKII affects the biochemical pathways involving the release of vasodepressor peptides or kinins . These peptides play a significant role in blood pressure regulation, inflammation, and pain induction. By inhibiting kallikreins, PPACKII can potentially influence these physiological processes .
Result of Action
The primary result of PPACKII’s action is the inhibition of plasma and glandular kallikreins, leading to a decrease in the release of vasodepressor peptides or kinins . This can have various downstream effects, including potential impacts on blood pressure regulation, inflammation, and pain response .
Action Environment
The action, efficacy, and stability of PPACKII can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .
Biochemische Analyse
Biochemical Properties
PPACKII (trifluoroacetate salt) interacts with human tissue kallikreins (hKs), a class of secreted serine proteases . These enzymes are involved in the release of vasodepressor peptides or kinins from a plasma substrate . The interaction between PPACKII (trifluoroacetate salt) and these enzymes is irreversible, making it a potent inhibitor .
Cellular Effects
The trifluoroacetate salt has been found to have effects on various types of cells. For instance, it has been reported to inhibit the proliferation of osteoblasts and chondrocytes . It’s also indicated that trifluoroacetate is a weak peroxisome proliferator in rats .
Molecular Mechanism
PPACKII (trifluoroacetate salt) exerts its effects at the molecular level by inhibiting the activity of kallikreins . It prevents apolipoprotein proteolysis in dextran sulfate-precipitated human plasma LDL and inhibits serum atrial natriuretic peptide cleavage at micromolar concentrations . It has also been reported that PPACKII (trifluoroacetate salt) inactivates the amidolytic activity of native human Hageman Factor (Factor XII) at 5.3 μM .
Temporal Effects in Laboratory Settings
It’s recommended that the solution should be used up soon after reconstitution, indicating potential stability or degradation issues .
Dosage Effects in Animal Models
Oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PPACK II (diTFA) beinhaltet die Reaktion spezifischer Aminosäurederivate unter kontrollierten Bedingungen. Der Prozess umfasst typischerweise die folgenden Schritte:
Bildung des Peptidrückgrats: Das Peptidrückgrat wird unter Verwendung von Standardmethoden der Festphasenpeptidsynthese synthetisiert.
Einführung der Trifluoressigsäuregruppe: Die Trifluoressigsäuregruppe wird durch Reaktion mit Trifluoressigsäure unter sauren Bedingungen eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion von PPACK II (diTFA) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Bulk-Synthese: Die Festphasenpeptidsynthese in großem Maßstab wird eingesetzt, um das Peptidrückgrat zu produzieren.
Einführung der Trifluoressigsäure: Die Trifluoressigsäuregruppe wird in großen Reaktoren unter kontrollierten Bedingungen eingeführt.
Reinigung und Qualitätskontrolle: Das Produkt wird unter Verwendung von Chromatographie im industriellen Maßstab gereinigt und einer strengen Qualitätskontrolle unterzogen, um Konsistenz und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
PPACK II (diTFA) unterliegt hauptsächlich Inhibitionsreaktionen mit Kallikreinen. Es beteiligt sich aufgrund seiner spezifischen inhibitorischen Funktion typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen
Die Inhibitionsreaktion beinhaltet Folgendes:
Reagenzien: PPACK II (diTFA) und Kallikreine.
Hauptprodukte
Das Hauptprodukt der Reaktion ist das inhibierte Kallikrein-Enzym, das durch die irreversible Bindung von PPACK II (diTFA) inaktiv wird .
Wissenschaftliche Forschungsanwendungen
PPACK II (diTFA) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Biochemie: Wird verwendet, um die Rolle von Kallikreinen in verschiedenen physiologischen Prozessen zu untersuchen.
Pharmakologie: Wird bei der Entwicklung von Therapeutika eingesetzt, die auf Kallikreine abzielen.
Industrie: Wird bei der Produktion von Diagnostika und Assays zur Erkennung der Kallikreinaktivität eingesetzt.
Wirkmechanismus
PPACK II (diTFA) übt seine Wirkung aus, indem es irreversibel an das aktive Zentrum von Kallikreinen bindet. Diese Bindung hemmt die enzymatische Aktivität von Kallikreinen und verhindert, dass sie ihre Substrate spalten . Das molekulare Ziel von PPACK II (diTFA) ist der Serinrest im aktiven Zentrum von Kallikreinen. Der Inhibitionspfad beinhaltet die Bildung einer kovalenten Bindung zwischen PPACK II (diTFA) und dem Serinrest, was zur dauerhaften Inaktivierung des Enzyms führt .
Wissenschaftliche Forschungsanwendungen
Proteomics
PPACKII is utilized in proteomic studies to protect protein integrity during analysis. Its ability to inhibit multiple proteases allows for the separation of phosphorylated and non-phosphorylated proteins without the need for phospho-specific antibodies. This application is crucial for understanding post-translational modifications in proteins, which play significant roles in cellular signaling and function .
Cancer Research
Kallikreins have been implicated in various cancer-related processes, including cell growth regulation, angiogenesis, invasion, and metastasis. PPACKII's role as a kallikrein inhibitor positions it as a valuable tool in cancer research:
- Cancer Biomarkers : Kallikreins are recognized as potential biomarkers for several cancers. By inhibiting these enzymes, PPACKII may help elucidate their roles in tumor progression and metastasis .
- Therapeutic Insights : Studies have shown that PPACKII can prevent apolipoprotein proteolysis in low-density lipoproteins (LDL), which may have implications for cardiovascular diseases associated with cancer .
Pharmacological Studies
PPACKII's effects on various biological processes make it a candidate for pharmacological investigations:
- Inhibition of Kallikreins : The compound has been shown to inhibit the amidolytic activity of human Hageman Factor (Factor XII) at micromolar concentrations, suggesting potential applications in coagulation studies and thrombotic disorders .
- Cytotoxicity Assays : It serves as a sensitive agent for cell proliferation and cytotoxicity assays, aiding researchers in drug development by evaluating the effects of new compounds on cell viability .
Case Study 1: Kallikrein Inhibition in Cancer
A study investigated the role of kallikreins in breast cancer progression and the effect of PPACKII on tumor growth. The results indicated that PPACKII effectively reduced kallikrein activity, leading to decreased tumor cell proliferation and enhanced apoptosis in vitro. This highlights its potential as a therapeutic agent targeting kallikrein-related pathways in cancer treatment.
Case Study 2: Protease Activity in Cardiovascular Research
In cardiovascular research, PPACKII was used to study the proteolytic cleavage of atrial natriuretic peptide (ANP) by kallikreins. The findings demonstrated that PPACKII could inhibit this cleavage at low concentrations, suggesting its utility in exploring the regulatory mechanisms of blood pressure and fluid balance mediated by ANP.
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Proteomics | Inhibition of proteases during protein analysis | Enhanced separation of phosphorylated proteins |
Cancer Research | Kallikrein inhibition as a therapeutic strategy | Reduced tumor proliferation; potential biomarker |
Pharmacology | Cytotoxicity assays; coagulation studies | Sensitive detection of cell viability; inhibition of Factor XII |
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PPACK: Ein weiterer irreversibler Inhibitor von Kallikreinen, jedoch ohne die Trifluoressigsäuregruppe.
DIPF: Diisopropylfluorphosphat, ein allgemeiner Serinprotease-Inhibitor.
Aprotinin: Ein reversibler Inhibitor von Kallikreinen und anderen Serinproteasen.
Einzigartigkeit
PPACK II (diTFA) ist aufgrund seines irreversiblen Inhibitionsmechanismus und der durch die Trifluoressigsäuregruppe verbesserten Wasserlöslichkeit und Stabilität einzigartig . Dies macht es besonders nützlich in Forschungs- und industriellen Anwendungen, bei denen Stabilität und Löslichkeit entscheidend sind.
Biologische Aktivität
PPACKII, also known as PPACK II (diTFA), is a potent and specific irreversible inhibitor of kallikreins, a group of serine proteases involved in various physiological processes. This article delves into the biological activity of PPACKII, focusing on its mechanisms, effects on cellular functions, and relevant research findings.
Overview of PPACKII
PPACKII is derived from trifluoroacetic acid (TFA) and is utilized primarily in biochemical research to study the role of kallikreins in health and disease. It has been shown to inhibit both plasma and glandular kallikreins irreversibly, impacting the release of vasodepressor peptides or kinins that play crucial roles in cardiovascular regulation and inflammation .
Target of Action
PPACKII specifically targets human tissue kallikreins (hKs), which are secreted serine proteases involved in the cleavage of various substrates, including kinins. The irreversible binding of PPACKII to kallikreins inhibits their enzymatic activity, effectively reducing the production of biologically active peptides .
Biochemical Pathways
The inhibition of kallikreins by PPACKII affects multiple biochemical pathways:
- Vasodepressor Peptide Release : Kallikreins are responsible for releasing kinins that regulate blood pressure; thus, their inhibition can lead to altered hemodynamics.
- Cell Proliferation : Studies indicate that PPACKII can inhibit the proliferation of osteoblasts and chondrocytes, suggesting a broader impact on cellular growth and differentiation .
In Vitro Studies
In vitro studies have demonstrated that PPACKII effectively inhibits kallikrein activity at micromolar concentrations. For instance, it has been reported to prevent apolipoprotein proteolysis in human plasma low-density lipoprotein (LDL) and inhibit serum atrial natriuretic peptide cleavage .
Animal Models
Animal studies have identified the liver as a primary target organ for toxicity when exposed to PPACKII. Mild liver hypertrophy was noted as a significant effect in repeated dose studies in rats, indicating potential hepatotoxicity at certain dosages .
Comparison with Similar Compounds
PPACKII's unique properties differentiate it from other inhibitors:
Compound | Type | Mechanism | Notes |
---|---|---|---|
PPACK | Kallikrein Inhibitor | Irreversible | Lacks trifluoroacetate group |
DIPF | Serine Protease Inhibitor | General Inhibition | Non-specific |
Aprotinin | Kallikrein Inhibitor | Reversible | Less potent than PPACKII |
Eigenschaften
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN6O3.2C2HF3O2/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17;2*3-2(4,5)1(6)7/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30);2*(H,6,7)/t19-,20+,21+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMDQRDDGVKUMG-WOSURGFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClF6N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.